2-(2-Cyclohexenyl)pyridine
Overview
Description
2-(2-Cyclohexenyl)pyridine: is an organic compound with the molecular formula C11H13N . It is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the second position. This compound is of interest due to its unique chemical structure and potential biological activity .
Mechanism of Action
Target of Action
Pyridine derivatives have been known to interact with various targets, such as c-met and vegfr-2, which are important for cancer therapies .
Mode of Action
For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines .
Biochemical Pathways
For example, microbial metabolism of the pyridine ring has been observed in soil bacteria . Additionally, pyridine and its derivatives are known to be involved in the Suzuki–Miyaura coupling process .
Pharmacokinetics
The physical form of 2-(2-cyclohexenyl)pyridine is an amber liquid , which might influence its bioavailability.
Result of Action
For instance, some pyridine derivatives have shown anticancer activity .
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of hydrogen bonds and pi-stacking interactions with the aromatic ring of the pyridine .
Cellular Effects
The specific cellular effects of 2-(2-Cyclohexenyl)pyridine are not well-documented. Pyridine compounds have been found to have various effects on cells. For instance, some pyridine derivatives have shown antiproliferative effects against certain cell lines .
Molecular Mechanism
Pyridine compounds are known to interact with biomolecules through pi-stacking and hydrogen bonding . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the synthesis of 2-pyridyl ketones, a class of compounds that includes this compound, showed that the reaction occurred at different temperatures presented lower 2-pyridyl ketone yields .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to understand disease progression and test potential new treatments before human trials .
Metabolic Pathways
Pyridine metabolism is a well-studied area, with pyrimidine metabolism being a conserved pathway in all living organisms .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a critical aspect of their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexenyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of cationic half-sandwich rare-earth catalysts for the C-H addition to olefins, which provides an efficient and atom-economical route to 2-alkylated pyridine derivatives .
Industrial Production Methods: the general principles of pyridine synthesis, such as condensation of carbonyl compounds or cycloaddition reactions, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-(2-Cyclohexenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Methylpyridine: A pyridine derivative with a methyl group at the second position.
2-Phenylpyridine: A pyridine derivative with a phenyl group at the second position.
Uniqueness: 2-(2-Cyclohexenyl)pyridine is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFVJLLSHTOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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